molecular formula C10H11N3O2 B8474672 2-Azidomethyl-7-methoxy-2,3-dihydro-benzofuran

2-Azidomethyl-7-methoxy-2,3-dihydro-benzofuran

Cat. No. B8474672
M. Wt: 205.21 g/mol
InChI Key: MOYGQEDRUPFDFH-UHFFFAOYSA-N
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Patent
US07435837B2

Procedure details

Treatment of (±)-(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (1.00 g, 2.99 mmol) with sodium azide (0.78 g, 11.96 mmol) generally according to the procedure described for Intermediate 98 provided (±)-2-(azidomethyl)-7-methoxy-2,3-dihydro-1-benzofuran. Treatment of the azide with palladium on carbon (0.06 g, 10 wt. %) generally according to the procedure described for Example 1 afforded 0.465 g (54%) (±)-1-(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanamine as a white solid, hydrochloride salt. mp 168-171° C.; Anal. calcd. for C10H13NO2HCl: C, 55.69; H, 6.54; N, 6.49. Found: C, 55.68; H, 6.52; N, 6.5.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.06 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1C=CC(S(OCC2CC3C=CC=C(OC)C=3O2)(=O)=O)=CC=1.[N-]=[N+]=[N-].[Na+].[N:28]([CH2:31][CH:32]1[CH2:36][C:35]2[CH:37]=[CH:38][CH:39]=[C:40]([O:41][CH3:42])[C:34]=2[O:33]1)=[N+]=[N-].[N-]=[N+]=[N-]>[Pd]>[CH3:42][O:41][C:40]1[C:34]2[O:33][CH:32]([CH2:31][NH2:28])[CH2:36][C:35]=2[CH:37]=[CH:38][CH:39]=1 |f:1.2|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(±)-(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC2=C(C1)C=CC=C2OC
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1OC2=C(C1)C=CC=C2OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Seven
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2CC(OC21)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.465 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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